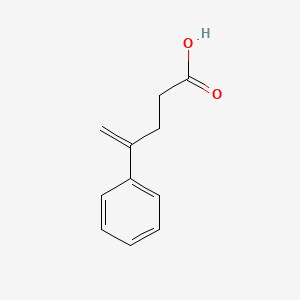

4-Phenyl-4-pentenoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenylpent-4-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-9(7-8-11(12)13)10-5-3-2-4-6-10/h2-6H,1,7-8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAOMVBNPPKGQPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC(=O)O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Approaches for 4 Phenyl 4 Pentenoic Acid

Retrosynthetic Analysis and Key Disconnections for the 4-Phenyl-4-pentenoic Acid Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orglkouniv.ac.in For this compound, several key disconnections can be envisioned, primarily targeting the formation of the carbon-carbon bonds that constitute its unique structure.

A primary and logical disconnection strategy involves breaking the double bond via a Wittig-type reaction . This approach identifies an ylide precursor and a carbonyl compound as the key synthons. Specifically, disconnection of the C4=C5 double bond leads to benzophenone (B1666685) and a phosphonium (B103445) ylide derived from 3-carboxypropyltriphenylphosphonium bromide. The forward reaction, a Wittig olefination, would then construct the desired alkene functionality. A known synthesis of this compound utilizes the reaction of methyl 3-benzoylpropionate with methyltriphenylphosphonium (B96628) bromide, followed by hydrolysis of the resulting ester. msu.eduorgsyn.orgmnstate.edumasterorganicchemistry.com

Another key disconnection strategy focuses on the C4-C5 single bond, suggesting a transition metal-catalyzed cross-coupling reaction . This retrosynthetic pathway disconnects the molecule into a phenyl group synthon (e.g., a phenylboronic acid or a phenyl halide) and a pentenoic acid derivative with a suitable leaving group or a vinyl group at the C4 position. This approach opens the door to powerful bond-forming reactions like the Suzuki or Heck couplings.

Finally, considering the α,β-unsaturation relative to the phenyl group, a disconnection based on an aldol-type condensation can be considered. This would involve a functional group interconversion (FGI) of the carboxylic acid to an ester or another carbonyl derivative, followed by disconnection to a ketone and an ester enolate. tgc.ac.in

| Disconnection Strategy | Key Bond Broken | Synthons/Precursors | Corresponding Forward Reaction |

| Wittig Olefination | C4=C5 | Benzophenone, 3-Carboxypropyl ylide | Wittig Reaction |

| Cross-Coupling | C4-Aryl | Phenylboronic acid, 4-halopentenoic acid ester | Suzuki Coupling |

| Cross-Coupling | C4-Aryl | Phenyl halide, 4-vinylpentenoic acid ester | Heck Reaction |

| Aldol-type Condensation | C3-C4 | Phenyl ketone, Acetic acid ester enolate | Aldol Condensation |

Novel Catalytic Routes in the Formation of the this compound Carbon Skeleton

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. The construction of the this compound skeleton can be approached through various novel catalytic routes.

Transition metal catalysis offers powerful tools for the formation of carbon-carbon bonds. The Suzuki and Heck reactions are particularly relevant for the synthesis of the this compound scaffold.

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. libretexts.org For the synthesis of this compound, this could involve the coupling of a phenylboronic acid with a suitable 4-halopentenoic acid derivative. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. tandfonline.comnih.govacs.org The synthesis of various substituted styrenes has been successfully achieved using Suzuki coupling, highlighting its potential for constructing the phenyl-alkene motif present in the target molecule. tandfonline.comnih.govacs.orgrsc.org

The Heck reaction is another palladium-catalyzed method that couples an unsaturated halide with an alkene. researchgate.netnih.govacs.org In the context of this compound synthesis, this could entail the reaction of a phenyl halide (e.g., iodobenzene (B50100) or bromobenzene) with a 4-pentenoic acid ester. A variation, the reductive Heck reaction, allows for the hydroarylation of alkenes, which could also be a viable route. researchgate.netdicp.ac.cn

| Reaction | Aryl Source | Alkene/Alkyl Source | Catalyst System (Typical) |

| Suzuki Coupling | Phenylboronic acid | Methyl 4-bromopent-4-enoate | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |

| Heck Reaction | Iodobenzene | Methyl 4-pentenoate | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) |

| Reductive Heck | Iodobenzene | 4-Pentenoic acid derivative | Pd(OAc)₂, Ligand, Hydride source |

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, often offering high selectivity and milder reaction conditions.

Organocatalysis , the use of small organic molecules as catalysts, has been applied to the asymmetric chlorolactonization of this compound. nih.govresearchgate.net While this reaction functionalizes the molecule rather than forming its carbon skeleton, it demonstrates the potential of organocatalysts to interact selectively with this substrate. The development of an organocatalytic method for the direct construction of the carbon framework remains an area for future research.

Biocatalysis , utilizing enzymes or whole microorganisms, offers a highly selective and environmentally benign approach to organic synthesis. nih.govscispace.com Chemoenzymatic methods have been developed for the kinetic resolution of racemic 3-phenyl-4-pentenoic acid, a constitutional isomer of the target molecule, using lipases. researchgate.netuniovi.es This highlights the potential for enzymes to selectively recognize and transform molecules with a similar structural motif. A direct biocatalytic synthesis of this compound could be envisioned, for example, through an enzymatic olefination or a C-C bond-forming reaction catalyzed by a genetically engineered enzyme. The enzymatic halocyclization of 4-pentenoic acid has been studied, indicating that enzymes can be employed for the transformation of related unsaturated acids. nih.govacs.org

Stereoselective Synthesis of Chiral this compound Analogues and Derivatives

The introduction of chirality into molecules is of paramount importance in medicinal chemistry. The stereoselective synthesis of analogues and derivatives of this compound can be achieved through various asymmetric methodologies.

While the target molecule itself is achiral, the synthesis of chiral analogues, such as those with a stereocenter at the C2, C3, or even a chiral center on the phenyl ring, is of significant interest. Asymmetric synthesis of the related 2-n-propyl-4-pentynoic acid has been achieved using chiral auxiliaries. nih.gov

For the functionalization of this compound itself, enantioselective methods have been developed. For instance, a catalytic and highly enantioselective selenolactonization of this compound has been reported using bifunctional organocatalysts. acs.org Similarly, an organocatalytic asymmetric chlorolactonization has been developed, yielding chiral chloro-substituted lactones with high enantioselectivity. nih.govresearchgate.net These reactions, while not creating the carbon skeleton, demonstrate that the double bond of this compound is amenable to enantioselective transformations, which is a crucial aspect for the synthesis of chiral derivatives. A copper-catalyzed radical oxyfunctionalization of this compound has also been shown to produce functionalized lactones. nih.gov

| Transformation | Reagents/Catalyst | Product Type | Reported Enantiomeric Excess (ee) |

| Selenolactonization | N-Phenylselenophthalimide, Organocatalyst | Chiral Selenolactone | Up to 93% |

| Chlorolactonization | (DHQD)₂PHAL, Chlorinating agent | Chiral Chlorolactone | Up to 89% |

| Bromolactonization | Peptide-based iodo-aryl amide, NBS | Chiral Bromolactone | Up to 24% |

Green Chemistry Principles and Sustainable Synthetic Protocols for this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgdiva-portal.org Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly methods.

Key green chemistry principles applicable to this synthesis include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org Wittig reactions, for example, often have lower atom economy due to the formation of triphenylphosphine (B44618) oxide as a byproduct. mnstate.edu In contrast, catalytic additions or coupling reactions can have higher atom economies.

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled, reducing waste. acs.org The transition metal-catalyzed and biocatalytic routes discussed above are prime examples of this principle.

Use of Renewable Feedstocks : A significant advancement in green chemistry is the use of biomass-derived starting materials. 4-Pentenoic acid itself can be derived from lignocellulosic biomass, offering a renewable alternative to petrochemical feedstocks. mpg.deacs.org Synthesizing the phenyl group from a bio-based source would further enhance the green credentials of the synthesis.

Safer Solvents and Auxiliaries : The use of aqueous reaction media, where possible, can significantly reduce the environmental impact of a synthesis. tandfonline.com Some Wittig reactions and enzymatic reactions can be performed in water.

A visible-light-induced dithiol-ene clicking reaction of 4-pentenoic acid has been demonstrated as a metal-free method for creating functional monomers, showcasing a green approach to its functionalization. mpg.deacs.org

Kinetic and Mechanistic Investigations of Emerging Synthetic Routes to this compound

Understanding the kinetics and mechanisms of chemical reactions is crucial for optimizing reaction conditions and developing more efficient synthetic protocols. For the synthesis of this compound, several mechanistic aspects of the key reactions are of interest.

In Wittig reactions , the mechanism involves the formation of a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide. masterorganicchemistry.com The stereochemical outcome (E/Z selectivity) of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.

For transition metal-catalyzed reactions , such as the Heck reaction, the catalytic cycle typically involves oxidative addition, migratory insertion, and reductive elimination steps. researchgate.net Mechanistic studies, including kinetic analysis and in situ spectroscopy, can provide detailed insights into the reaction pathway and help in optimizing catalyst performance. researchgate.net A kinetic study of the pyridine-catalyzed selenolactonization of 4-pentenoic acid has been conducted, providing thermodynamic parameters and supporting an SN2 mechanism. researchgate.net A mechanistic investigation of a base-promoted selenocyclofunctionalization of 4-pentenoic acid has also been reported. dntb.gov.ua

The mechanism of organocatalytic reactions , such as the asymmetric chlorolactonization of this compound, often involves the formation of a reactive intermediate through interaction with the catalyst. researchgate.net Mechanistic studies can elucidate the nature of these intermediates and the origin of stereoselectivity.

Elucidation of Reactivity Profiles and Transformational Pathways of 4 Phenyl 4 Pentenoic Acid

Electrophilic and Nucleophilic Addition Reactions to the Pentenoic Acid Unsaturated Moiety

The carbon-carbon double bond in 4-phenyl-4-pentenoic acid is electron-rich and serves as the primary site for addition reactions. Its reactivity is significantly influenced by the attached phenyl group, which can stabilize charged intermediates.

Electrophilic Addition: The alkene readily undergoes electrophilic addition. A classic and well-studied example is halolactonization, an intramolecular process initiated by the attack of an electrophilic halogen source. In the case of this compound, reaction with a chlorenium ion donor leads to the formation of a lactone. researchgate.netacs.org Mechanistic studies, including kinetic analyses, have revealed that the reaction can proceed through different pathways. researchgate.net While the traditional mechanism for such reactions involves the formation of a bridged three-membered halonium ion that predicts anti-addition, studies on this compound have shown that a predominant syn-addition can occur. acs.orgresearchgate.net This suggests a stepwise process involving a carbocation intermediate, which is stabilized by the adjacent phenyl group and is capable of lactone closure with either stereochemistry before full configurational memory is lost. acs.org The stereochemical outcome is influenced by factors such as the chlorine source, solvent, and reactant concentrations. researchgate.net

Beyond halogens, other electrophilic species can add across the double bond. Radical-mediated additions also provide pathways for functionalization. Copper-catalyzed reactions involving radical precursors can lead to oxyazidation and oxytrifluoromethylation of the double bond, demonstrating the versatility of this moiety toward electrophilic attack. nih.govnih.gov

Nucleophilic Addition: Direct nucleophilic addition to the unactivated carbon-carbon double bond of this compound is generally unfavorable due to the high electron density of the π-system. Such reactions typically require the presence of a strong electron-withdrawing group to activate the alkene for Michael-type additions, which is not present in the parent acid structure.

Pericyclic Reactions and Intramolecular Cyclization Events Involving this compound

Pericyclic reactions are concerted processes that proceed through a cyclic transition state. adichemistry.comstereoelectronics.orgalchemyst.co.uk They are classified into several main types, including cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. udel.edu

Cycloaddition Reactions: These reactions involve two π-electron systems combining to form a ring with two new sigma bonds. adichemistry.comalchemyst.co.uk The styrenyl double bond in this compound could potentially act as a dienophile in a [4+2] Diels-Alder cycloaddition.

Electrocyclic Reactions: These are intramolecular processes where a conjugated π-system forms a ring by converting a π-bond into a σ-bond, or the reverse ring-opening reaction. stereoelectronics.org

Sigmatropic Rearrangements: These are unimolecular isomerizations where a σ-bond moves across a conjugated system. stereoelectronics.orgalchemyst.co.uk

While these pericyclic reactions are theoretically possible, the most prominently documented transformations for this compound involve intramolecular cyclizations initiated by ionic or radical pathways rather than concerted pericyclic mechanisms.

The most significant example of intramolecular cyclization is the previously mentioned halolactonization. This reaction, while formally an addition, results in the formation of a new heterocyclic ring system through the intramolecular attack of the carboxylate nucleophile on the intermediate formed after the electrophile adds to the alkene. acs.orgnih.gov A similar intramolecular cyclization can be initiated by the addition of a benzoyloxy radical, generated from a copper(I)-catalyzed reduction of dibenzoyl peroxide, to the double bond, which subsequently affords lactone products. rsc.org

Advanced Derivatization and Functionalization Strategies for this compound

The carboxylic acid functional group is a key site for derivatization, most commonly through esterification and amidation.

Esterification: The conversion of this compound to its corresponding ester is typically achieved through the Fischer-Speier esterification. scienceinfo.com This is an acid-catalyzed equilibrium reaction between the carboxylic acid and an alcohol. organic-chemistry.orglibretexts.org

The mechanism involves several reversible steps:

Protonation: A strong acid catalyst (e.g., H₂SO₄, p-TsOH) protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. scienceinfo.commasterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.orgmasterorganicchemistry.com

Proton Transfer: A proton is transferred from the newly added alcohol moiety to one of the existing hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com

Elimination: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl π-bond, eliminating a molecule of water. scienceinfo.commasterorganicchemistry.com

Deprotonation: The protonated ester loses a proton to regenerate the acid catalyst and yield the final ester product. masterorganicchemistry.com

To drive the equilibrium towards the product, either the water byproduct is removed, or a large excess of the alcohol reactant is used. organic-chemistry.orglibretexts.org

Amidation: The formation of an amide bond from a carboxylic acid and an amine requires the activation of the carboxyl group, as the amine is basic and would otherwise simply cause an acid-base reaction. This is achieved using coupling reagents. researchgate.net Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are commonly employed. luxembourg-bio.com

The general mechanism using a carbodiimide (B86325) is as follows:

Activation: The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. luxembourg-bio.com

Nucleophilic Attack: The amine then attacks the carbonyl carbon of this activated intermediate.

Product Formation: A stable amide bond is formed, and the carbodiimide is converted into a urea (B33335) byproduct (e.g., dicyclohexylurea, DCU), which is often insoluble and can be removed by filtration. luxembourg-bio.com

To improve reaction efficiency and suppress side reactions, such as racemization when dealing with chiral acids, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. These additives react with the O-acylisourea to form an active ester, which is less prone to side reactions and reacts cleanly with the amine. luxembourg-bio.com

| Coupling Reagent Class | Examples | Primary Function |

| Carbodiimides | DCC, EDC, DIC | Forms an active O-acylisourea intermediate. |

| Phosphonium (B103445) Salts | BOP, PyBOP, HBTU | Forms an active ester intermediate. |

| Uronium/Aminium Salts | HBTU, HATU | Forms an active ester intermediate. |

| Other | T3P, PNT | Activates the carboxylic acid for amidation. iajpr.com |

This table presents common classes of coupling agents used for amide bond formation.

Achieving stereocontrol during the functionalization of the olefinic bond is crucial for synthesizing complex molecules.

Hydrohalogenation: The addition of hydrogen halides (HX) across the double bond would proceed via a carbocation intermediate. According to Markovnikov's rule, the proton would add to the less substituted carbon (C5), and the halide to the more substituted carbon (C4), which is also a benzylic position, leading to a stabilized carbocation.

Epoxidation: The alkene can be converted to an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is a concerted syn-addition of an oxygen atom across the double bond. The stereochemistry of the resulting epoxide would depend on the facial selectivity of the attack, influenced by the steric bulk of the substituents.

Dihydroxylation: The formation of a vicinal diol can be achieved with high stereocontrol.

Syn-dihydroxylation: This is accomplished using osmium tetroxide (OsO₄), typically in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄). wikipedia.orglibretexts.org The reaction proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to give the syn-diol. libretexts.org The reagent will typically approach from the less sterically hindered face of the alkene.

| Reaction | Reagent(s) | Stereochemical Outcome | Product Type |

| Epoxidation | m-CPBA | Syn-addition of oxygen | Epoxide |

| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂O | Syn-addition of -OH groups | Vicinal Diol |

| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Anti-addition of -OH groups | Vicinal Diol |

This table summarizes common stereocontrolled functionalizations of the olefinic bond.

Both the alkene and the carboxylic acid moieties can be targeted by reduction and oxidation reactions.

Reduction:

Catalytic Hydrogenation: Treatment with hydrogen gas (H₂) over a metal catalyst (e.g., Pd, Pt, Ni) will typically reduce the carbon-carbon double bond to yield 4-phenylpentanoic acid. Under more forcing conditions (higher pressure and temperature), the phenyl ring can also be reduced.

Carboxylic Acid Reduction: The carboxyl group is resistant to reduction by mild agents like sodium borohydride (B1222165) (NaBH₄). khanacademy.org Stronger reducing agents are required.

Lithium aluminum hydride (LiAlH₄): This powerful reagent will reduce the carboxylic acid to the corresponding primary alcohol, 4-phenyl-4-penten-1-ol. It will also reduce the double bond. acs.org

Borane (BH₃•THF): Borane complexes are particularly effective for the selective reduction of carboxylic acids in the presence of other functional groups like esters. khanacademy.orgharvard.edu It can reduce the carboxyl group to a primary alcohol while potentially leaving the alkene intact under controlled conditions.

Oxidation:

Oxidative Cleavage: The double bond can be cleaved by strong oxidizing agents. Ozonolysis (O₃ followed by a reductive or oxidative workup) is a common method. Reductive workup (e.g., with dimethyl sulfide) would yield benzaldehyde (B42025) and 3-oxopropanoic acid.

Phenyl Ring Oxidation: While aromatic rings are generally stable, under specific catalytic conditions they can be oxidized. For instance, a Co(II)-Oxone system has been reported for the selective conversion of phenyl rings into carboxylic acid groups. rsc.org

Transition metal catalysis provides powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. mdpi-res.comnih.gov While the parent acid is not always a direct participant, its derivatives are versatile substrates for these reactions. nih.gov

Heck Reaction: The Mizoroki-Heck reaction couples an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org The alkene moiety of this compound or its esters could potentially serve as the alkene partner. More specifically, a palladium-catalyzed reductive Heck reaction has been developed for 4-pentenoic acid derivatives, which allows for the δ-arylation of the pentanoic acid chain with aryl halides. rsc.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide or triflate. nih.gov To utilize a derivative of this compound in a Suzuki coupling, one part of the molecule would need to be converted into a halide/triflate and the other into a boronic acid or ester. For example, if the phenyl group were substituted with a bromine atom, it could be coupled with various organoboranes.

Negishi Coupling: This reaction couples an organozinc reagent with an organic halide or triflate. nih.gov Similar to the Suzuki reaction, this would require prior functionalization of the this compound framework.

General Strategy for Coupling: A common strategy would involve functionalizing either the terminal (C5) or internal (C4) carbon of the original double bond. For instance, hydroboration-oxidation would install a hydroxyl group at C5, which could then be converted into a better leaving group like a triflate or halide, making it ready for cross-coupling with an organometallic reagent.

| Reaction Name | Catalyst | Nucleophile | Electrophile |

| Heck | Pd | Alkene | R-X (vinyl, aryl) |

| Suzuki-Miyaura | Pd | R-B(OR)₂ | R'-X |

| Negishi | Pd or Ni | R-ZnX | R'-X |

| Stille | Pd | R-SnR'₃ | R'-X |

| Sonogashira | Pd/Cu | Terminal alkyne | R-X |

This table provides an overview of major transition metal-mediated cross-coupling reactions. R-X represents an organic halide or triflate.

Photochemical and Electrochemical Transformations of this compound

While specific studies on the photochemical and electrochemical behavior of this compound are not extensively documented, its structural motifs—a terminal alkene conjugated with a phenyl group and a carboxylic acid—suggest potential reactivity analogous to similar unsaturated carboxylic acids.

Photochemical Transformations:

The photochemistry of unsaturated carboxylic acids can proceed through several pathways, including decarboxylation, isomerization, and cyclization. For this compound, photoinduced reactions could potentially involve the styrene-like moiety. The presence of the phenyl group suggests the possibility of intramolecular [2+2] cycloadditions if dimerization is sterically feasible, or rearrangements proceeding through excited states.

Visible-light photocatalysis has emerged as a powerful tool for decarboxylative cyclization of various carboxylic acids. This method often involves the use of a photosensitizer that, upon irradiation, can facilitate the formation of a radical intermediate from the carboxylic acid, which can then undergo intramolecular cyclization. While direct evidence for this compound is unavailable, analogous systems suggest that a similar pathway could lead to the formation of cyclic products.

Electrochemical Transformations:

The electrochemical behavior of this compound is expected to be influenced by both the oxidizable alkene and the carboxylic acid group. Anodic oxidation of unsaturated carboxylic acids can lead to intramolecular cyclization, forming lactones. This process typically involves the oxidation of the double bond to generate a radical cation, which is then trapped by the intramolecular carboxylic acid nucleophile. The oxidation potential would likely be influenced by the electron-donating nature of the phenyl group.

Another potential electrochemical pathway is a non-Kolbe electrolysis, where the carboxylate is not decarboxylated but rather participates in the reaction following the initial oxidation of the olefin. The outcome of such reactions is often dependent on the reaction conditions, including the electrode material, solvent, and supporting electrolyte. For instance, the electro-oxidative coupling of carboxylic acids to electron-rich olefins has been shown to produce lactones. beilstein-journals.org

Furthermore, electrochemical methods have been developed for the decarboxylative functionalization of α,β-unsaturated carboxylic acids. While this compound is a γ,δ-unsaturated acid, the principles of electrochemical decarboxylation to generate radical intermediates could potentially be applied, leading to various downstream reactions.

A summary of potential photochemical and electrochemical transformations is presented in Table 1.

| Transformation Type | Potential Reaction | Expected Product(s) | Notes |

| Photochemical | Intramolecular Cyclization | Phenyl-substituted lactones or cyclic hydrocarbons | May require a photosensitizer. |

| Photodecarboxylation | Phenyl-substituted butenes | Dependent on the stability of the resulting radical intermediate. | |

| cis-trans Isomerization | (Z)-4-Phenyl-4-pentenoic acid | Less likely due to the terminal nature of the double bond. | |

| Electrochemical | Anodic Cyclization | Phenyl-substituted γ-lactones | Proceeds via a radical cation intermediate. beilstein-journals.org |

| Decarboxylative Coupling | Dimerized or functionalized products | Involves a radical intermediate formed after decarboxylation. |

Table 1: Potential Photochemical and Electrochemical Transformations of this compound. This table is interactive. Click on the headers to sort.

Detailed Reaction Kinetics and Thermodynamic Analyses of this compound Transformations

Detailed kinetic and thermodynamic data for the transformations of this compound are scarce in the published literature. However, insights can be gained from studies on analogous systems, particularly the intramolecular cyclization of similar unsaturated carboxylic acids.

Reaction Kinetics:

The kinetics of intramolecular cyclization reactions, such as lactonization, are highly dependent on the structure of the starting material and the reaction conditions. For this compound, the rate of an acid-catalyzed lactonization would be influenced by the stability of the carbocation intermediate formed upon protonation of the double bond. The phenyl group at the 4-position would stabilize an adjacent carbocation, potentially influencing the regioselectivity and rate of the cyclization.

In the context of halolactonization, a common transformation for γ,δ-unsaturated acids, the reaction proceeds through a halonium ion intermediate. The rate of cyclization is then determined by the nucleophilic attack of the carboxylate group. Studies on related 5-aryl-4(E)-pentenoic acids have shown that the regioselectivity of the cyclization (5-exo vs. 6-endo) can be controlled by the choice of catalyst and solvent, indicating that kinetic factors play a crucial role in product distribution.

Thermodynamic Analyses:

The thermodynamics of the transformations of this compound dictate the relative stability of reactants and products and, therefore, the position of equilibrium. The intramolecular cyclization to form a γ-lactone is generally a thermodynamically favorable process due to the formation of a stable five-membered ring.

Research on the contra-thermodynamic halolactonization of lactam-tethered 5-aryl-4(E)-pentenoic acids highlights the delicate balance between thermodynamic and kinetic control. nih.gov While the 6-endo cyclization product is often thermodynamically more stable, conditions can be found to favor the formation of the kinetically preferred 5-exo product. nih.gov This suggests that for this compound, while a six-membered δ-lactone might be thermodynamically favored in some cyclization reactions, the formation of a five-membered γ-lactone could be kinetically preferred.

A hypothetical reaction coordinate diagram for the acid-catalyzed lactonization of this compound is presented below, illustrating the potential energy changes leading to the formation of a γ-lactone.

| Parameter | Description | Estimated Value/Trend |

| Activation Energy (Ea) | The energy barrier for the rate-determining step (e.g., intramolecular nucleophilic attack). | Expected to be moderate, allowing for reaction under relatively mild conditions. |

| Enthalpy of Reaction (ΔH) | The overall heat change of the reaction. | Expected to be negative (exothermic) for lactonization due to ring formation. |

| Entropy of Reaction (ΔS) | The change in disorder of the system. | Expected to be negative for cyclization as one molecule forms from one, but solvent effects can be significant. |

| Gibbs Free Energy (ΔG) | The overall spontaneity of the reaction. | Expected to be negative for lactonization, indicating a spontaneous process. |

Table 2: Hypothetical Thermodynamic and Kinetic Parameters for the Lactonization of this compound. This table is interactive. Click on the headers to sort.

Further experimental and computational studies are necessary to fully elucidate the detailed kinetic and thermodynamic profiles of the various transformations of this compound.

Advanced Spectroscopic and Mechanistic Characterization of 4 Phenyl 4 Pentenoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced Applications for Structural and Conformational Analysis (e.g., 2D NMR, NOESY, DOSY)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the unambiguous structural elucidation and conformational analysis of 4-Phenyl-4-pentenoic acid and its derivatives. While one-dimensional (1D) ¹H and ¹³C NMR provide primary structural information, multi-dimensional techniques are essential for a more detailed characterization. ipb.ptresearchgate.net

Two-dimensional (2D) NMR experiments are critical for assigning proton and carbon signals unequivocally, especially in complex derivatives.

Correlation Spectroscopy (COSY): This experiment reveals scalar couplings between protons, typically over two to three bonds. For this compound, COSY would show correlations between the vinyl protons and the allylic protons, as well as between the protons on the aliphatic chain, confirming the connectivity of the pentenoic acid backbone.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with their directly attached carbon atoms. It is invaluable for assigning the ¹³C signals of the aliphatic chain and the phenyl ring by linking them to their known proton resonances. ipb.pt

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. ipb.pt This is crucial for establishing the connection between the phenyl group and the pentenoic acid chain by observing correlations from the vinylic protons to the quaternary aromatic carbon and from the allylic protons to the aromatic carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons that are in close proximity, offering profound insights into the molecule's three-dimensional structure and preferred conformation. uzh.ch For this compound, NOESY could reveal correlations between the ortho-protons of the phenyl ring and the vinylic proton on the same carbon, confirming their spatial relationship. It could also provide information on the relative orientation of the carboxylic acid group with respect to the rest of the molecule.

Diffusion-Ordered Spectroscopy (DOSY) is a technique that separates NMR signals based on the diffusion coefficient of molecules in solution. It can be used to analyze the purity of a sample, study aggregation, and determine association constants in mixtures. For a pure sample of a this compound derivative, a DOSY experiment would show all signals aligned horizontally, indicating they belong to a single species with a uniform diffusion coefficient.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |

| 1 | -COOH | ~12.0 | ~179.0 | HMBC to C2, C3 |

| 2 | -CH₂- | ~2.50 | ~33.0 | COSY with H3; HSQC with C2; HMBC to C1, C3, C4 |

| 3 | -CH₂- | ~2.65 | ~30.0 | COSY with H2; HSQC with C3; HMBC to C2, C4, C5 |

| 4 | =C(Ph)- | - | ~142.0 | - |

| 5 | =CH₂ | ~5.10, ~5.30 | ~115.0 | HSQC with C5; HMBC to C3, C4, C1' |

| 1' | C-ipso | - | ~140.0 | HMBC from H5, H2', H6' |

| 2', 6' | C-ortho | ~7.40 | ~128.0 | COSY with H3', H5'; HSQC with C2', C6'; HMBC to C4, C4' |

| 3', 5' | C-meta | ~7.30 | ~129.0 | COSY with H2', H4', H6'; HSQC with C3', C5' |

| 4' | C-para | ~7.20 | ~127.0 | COSY with H3', H5' |

Mass Spectrometry: Fragmentation Pathways and Isotopic Labeling Studies for Complex Derivative Elucidation

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the structure of this compound and its derivatives through analysis of their fragmentation patterns. chemguide.co.uk Electron Impact (EI) ionization typically leads to the formation of a molecular ion (M⁺), which then undergoes fragmentation. chemguide.co.uk

The fragmentation of this compound is expected to follow pathways characteristic of both carboxylic acids and styrenyl compounds. libretexts.org

Alpha-cleavage: Cleavage of bonds adjacent to the carbonyl group is a common pathway for carboxylic acids. libretexts.orglibretexts.org This could result in the loss of the hydroxyl radical (•OH, M-17) or the carboxyl group (•COOH, M-45).

McLafferty Rearrangement: For carboxylic acids with a sufficiently long alkyl chain, a McLafferty rearrangement can occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This typically results in the loss of a neutral alkene molecule. In this compound, this rearrangement is possible and would lead to the loss of propene, resulting in a fragment corresponding to ionized phenylacetic acid.

Benzylic/Allylic Cleavage: The bond between C3 and C4 is allylic to the double bond and benzylic to the phenyl ring, making it susceptible to cleavage. This would generate a stable, resonance-delocalized styrenyl cation.

Loss of Water: Dehydration (loss of H₂O, M-18) from the molecular ion can occur, particularly in chemical ionization (CI) or under certain EI conditions.

Isotopic Labeling Studies: For more complex derivatives or to confirm fragmentation mechanisms, isotopic labeling can be employed. For instance, deuterium (B1214612) labeling at specific positions in the pentenoic acid chain can help track the movement of atoms during fragmentation. Replacing the acidic proton with deuterium (by exchange with D₂O) would result in a molecular ion one mass unit higher (M+1), and fragments containing the carboxyl group would also be shifted, confirming their identity.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound (C₁₁H₁₂O₂) - MW: 176.21 g/mol

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 176 | [C₁₁H₁₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 159 | [C₁₁H₁₁O]⁺ | Loss of •OH (M-17) |

| 131 | [C₁₀H₁₁]⁺ | Loss of •COOH (M-45) |

| 117 | [C₉H₉]⁺ | Benzylic/Allylic cleavage, loss of •CH₂CH₂COOH |

| 104 | [C₈H₈]⁺˙ | Ionized Styrene (B11656) |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Vibrational Spectroscopy (Infrared and Raman): Detailed Analysis of Functional Group Interactions and Molecular Conformations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and conformational properties of this compound. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar functional groups. The spectrum of this compound is dominated by absorptions from the carboxylic acid and the phenyl-substituted double bond. lumenlearning.comlibretexts.org

O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. lumenlearning.comlibretexts.org

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), while aliphatic C-H stretches from the -CH₂- groups are found just below 3000 cm⁻¹ (3000-2850 cm⁻¹). lumenlearning.comvscht.cz The vinylic =C-H stretches may also be observed near 3080 cm⁻¹.

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid is expected around 1710 cm⁻¹. libretexts.org The exact position can be influenced by hydrogen bonding and conjugation.

C=C Stretches: The stretching vibration of the carbon-carbon double bond (alkene) typically appears in the 1680-1640 cm⁻¹ region. vscht.cz The aromatic C=C in-ring stretching vibrations give rise to characteristic bands around 1600 cm⁻¹ and 1500-1400 cm⁻¹. lumenlearning.comlibretexts.org

C-H Bends: Out-of-plane (oop) C-H bending vibrations for the phenyl group in the 900-675 cm⁻¹ region can provide information about the substitution pattern.

Raman Spectroscopy: Raman spectroscopy is complementary to IR, as it is more sensitive to non-polar, symmetric vibrations.

The aromatic ring C=C stretching vibrations around 1600 cm⁻¹ are typically strong and sharp in the Raman spectrum.

The symmetric stretching of the C=C double bond is also expected to be a strong Raman band.

The aliphatic C-H stretching and bending modes are also observable.

Analysis of these vibrational modes can reveal details about molecular conformation. For example, changes in the "fingerprint" region (below 1500 cm⁻¹) of the IR and Raman spectra upon derivatization or changes in solvent can indicate shifts in the conformational equilibrium of the molecule. mdpi.com Studies on similar alkanoic acids have shown that the intensity of certain phenyl ring modes in surface-enhanced Raman scattering (SERS) can be correlated with the molecule's conformation (e.g., trans vs. gauche) on a surface. nih.gov

X-ray Crystallography of this compound Derivatives: Insights into Intermolecular Interactions and Solid-State Packing Arrangements

For a derivative of this compound that forms suitable crystals, X-ray diffraction would precisely determine bond lengths, bond angles, and torsion angles. A key feature in the crystal structure of carboxylic acids is the formation of hydrogen-bonded dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxyl groups. mdpi.com This robust supramolecular synthon would likely dominate the primary packing motif.

Beyond the carboxylic acid dimerization, the crystal packing would be governed by weaker intermolecular forces involving the phenyl rings. These can include:

π-π Stacking: Face-to-face or offset stacking interactions between the aromatic rings of adjacent molecules.

C-H···π Interactions: Interactions where a C-H bond from an aliphatic chain or another phenyl ring points towards the electron-rich face of an aromatic ring.

Halogen Bonding: If halogenated derivatives are studied, C-X···π (where X is a halogen) or C-X···O interactions can play a significant role in directing the crystal packing. researchgate.net

Understanding these interactions is crucial in crystal engineering, as they influence the material's physical properties, such as melting point and solubility. The analysis of crystal structures of related α,β-unsaturated carboxylic acids and phenyl-substituted compounds provides a strong basis for predicting the packing behavior of this compound derivatives. mdpi.comnih.gov

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment of Enantiomerically Enriched Analogues

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is indispensable for the stereochemical analysis of chiral molecules. pageplace.de While this compound itself is achiral, derivatives or analogues that are enantiomerically enriched would be amenable to these techniques.

For instance, if a chiral center were introduced into the molecule, such as by substitution at the C2 or C3 position, the resulting enantiomers would interact differently with left- and right-circularly polarized light.

Circular Dichroism (CD): A CD spectrum measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum, which plots molar ellipticity against wavelength, shows positive or negative peaks (known as Cotton effects) at the absorption wavelengths of the molecule's chromophores. scribd.com For a chiral analogue of this compound, the electronic transitions of the phenyl ring and the n→π* transition of the carbonyl group would give rise to characteristic Cotton effects. The sign and magnitude of these effects are directly related to the absolute configuration of the chiral center(s). scribd.com

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. scribd.com An ORD curve also displays Cotton effects in the regions of chromophore absorption. scribd.com

The stereochemical assignment is often made by comparing the experimental CD/ORD spectra to those of structurally related compounds with known absolute configurations or by applying empirical rules (e.g., the Octant Rule for ketones, which could be relevant for certain derivatives). scribd.comscribd.com In modern studies, comparison with spectra predicted by time-dependent density functional theory (TD-DFT) calculations provides a powerful, non-empirical method for assigning the absolute configuration. epfl.ch

Theoretical and Computational Investigations on 4 Phenyl 4 Pentenoic Acid

Quantum Chemical Calculations on Electronic Structure, Molecular Conformation, and Energetics of 4-Phenyl-4-pentenoic Acid

Quantum chemical calculations are fundamental to understanding the electronic properties and spatial arrangement of this compound. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the molecule's ground state electronic structure, preferred three-dimensional shapes (conformations), and the energy associated with them. nih.gov

The electronic structure analysis reveals the distribution of electron density, which is crucial for identifying regions of the molecule that are electron-rich or electron-poor. This is often visualized through Molecular Electrostatic Potential (MESP) maps, which indicate sites susceptible to electrophilic or nucleophilic attack. nih.gov Calculations of atomic charges using methods like Mulliken, ChelpG, or Natural Bond Orbital (NBO) analysis provide a quantitative measure of charge distribution. nih.gov

Molecular conformation studies are essential for understanding the molecule's flexibility and the relative stability of its different spatial arrangements. For this compound, this involves analyzing the rotation around single bonds, such as the bond connecting the phenyl group and the pentenoic acid chain. By calculating the potential energy surface, researchers can identify the lowest energy conformations (global minima) and other stable conformers (local minima). nih.gov The energy differences between these conformers, often calculated at high levels of theory like coupled cluster theory, provide insight into their population distribution at a given temperature. nih.gov

Energetics data, including heats of formation and reaction energies, can be calculated to assess the thermodynamic stability and feasibility of chemical processes involving this compound. These calculations are vital for predicting the outcomes of reactions before they are performed in a laboratory.

Table 1: Illustrative Energetic and Electronic Properties Calculable for this compound

| Parameter | Computational Method | Significance |

|---|---|---|

| Relative Conformational Energy | DLPNO-CCSD(T), DFT | Determines the most stable 3D structure of the molecule. nih.gov |

| Dipole Moment | DFT, HF | Indicates the overall polarity of the molecule. |

| Atomic Charges (NBO, Mulliken) | DFT, MP2 | Identifies partial positive and negative charges on atoms, key to reactivity. nih.gov |

| HOMO-LUMO Energy Gap | DFT | Relates to the electronic excitability and chemical reactivity of the molecule. |

Density Functional Theory (DFT) Studies on Reactivity, Reaction Mechanisms, and Transition States of its Transformations

Density Functional Theory (DFT) is a widely used computational method for investigating chemical reactivity and the intricate pathways of chemical reactions. nih.govsumitomo-chem.co.jp For this compound, DFT can predict how the molecule will behave in various chemical environments.

Conceptual DFT provides a framework for quantifying reactivity through various descriptors. mdpi.comnih.gov These indices are derived from how the molecule's energy changes with the number of electrons, providing a theoretical basis for its electrophilic or nucleophilic character. mdpi.com

Key Reactivity Descriptors Calculated with DFT:

Chemical Potential (μ): Relates to the molecule's tendency to lose electrons. nih.govfrontiersin.org

Chemical Hardness (η): Measures the resistance to a change in electron distribution. nih.govfrontiersin.org

Electrophilicity Index (ω): Quantifies the ability of the molecule to accept electrons. mdpi.comnih.gov

Fukui Functions: Identify the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. researchgate.net

DFT is also instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify all reactants, products, intermediates, and, crucially, the transition states that connect them. sumitomo-chem.co.jpscielo.br The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. sumitomo-chem.co.jp For transformations of this compound, such as cyclization or addition reactions, DFT calculations can distinguish between competing pathways by comparing their activation barriers, thus predicting the major product. pku.edu.cnresearchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects on this compound Systems

While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a larger system, such as in a solution or a crystal. MD simulations model the movements of atoms and molecules over time based on classical mechanics, providing a dynamic picture of intermolecular interactions and the influence of the environment. nih.gov

For this compound, MD simulations can reveal how individual molecules interact with each other through forces like hydrogen bonding (via the carboxylic acid group) and van der Waals interactions (involving the phenyl ring and hydrocarbon chain). These simulations are crucial for understanding processes like self-assembly, aggregation, and crystallization. nih.gov

Solvent effects play a critical role in chemical reactions and molecular behavior. rsc.org MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules. researchgate.netnih.gov This allows researchers to study how different solvents can alter the molecule's conformation, stability, and reactivity. researchgate.net For instance, a polar solvent might stabilize charged intermediates in a reaction, thereby increasing the reaction rate, an effect that can be quantitatively studied with MD. researchgate.net The choice of solvent can significantly impact crystal growth and morphology, a phenomenon that can be predicted by simulating the interaction between the crystal faces and the solvent. rsc.orgresearchgate.net

Prediction of Spectroscopic Parameters via Ab Initio and DFT Methods for Structural Validation

Computational methods, particularly DFT and ab initio techniques, are highly effective at predicting spectroscopic parameters. These theoretical predictions serve as a powerful tool for validating the structure of newly synthesized compounds like this compound and for interpreting experimental spectra. sumitomo-chem.co.jp

By calculating properties related to the interaction of the molecule with electromagnetic radiation, it is possible to generate theoretical spectra that can be compared directly with experimental data.

Table 2: Computationally Predicted Spectroscopic Data

| Spectroscopy Type | Predicted Parameters | Significance |

|---|---|---|

| NMR (Nuclear Magnetic Resonance) | Chemical shifts (¹H, ¹³C), coupling constants | Confirms the connectivity and chemical environment of atoms. |

| IR (Infrared) | Vibrational frequencies and intensities | Identifies functional groups (e.g., C=O, O-H, C=C) present in the molecule. nih.gov |

| UV-Vis (Ultraviolet-Visible) | Electronic transition energies (λ_max) | Provides information about the conjugated π-electron system. |

| Mass Spectrometry | Molecular weight, fragmentation patterns | Confirms the molecular formula and aspects of the structure. |

A strong agreement between the computed and measured spectra provides high confidence in the assigned molecular structure. Discrepancies can point to an incorrect structural assignment or reveal subtle conformational or electronic effects not initially considered.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for this compound Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique used to find a mathematical relationship between the chemical structure of a series of compounds and their reactivity. For derivatives of this compound, QSRR can be used to predict the reactivity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties.

The process involves several steps:

Design a set of derivatives: A series of molecules is created by systematically modifying the structure of this compound (e.g., by adding different substituent groups to the phenyl ring).

Calculate molecular descriptors: For each derivative, a wide range of numerical parameters, known as descriptors, are calculated. These can include physicochemical properties (e.g., logP, molecular weight) and quantum chemical parameters (e.g., HOMO/LUMO energies, atomic charges, dipole moment). nih.gov

Develop a mathematical model: Statistical methods, such as multivariate linear regression, are used to build an equation that correlates the descriptors with the experimentally measured reactivity (e.g., a reaction rate constant). chemrxiv.org

Validate the model: The predictive power of the QSRR model is tested to ensure its reliability.

A successful QSRR model can provide valuable insights into the structural features that govern reactivity. For example, a study on 4-phenyl-acyl-substituted derivatives found that insecticidal activity was strongly correlated with quantum chemical and physicochemical parameters, demonstrating the utility of this approach. nih.gov Such models can significantly accelerate the discovery process by prioritizing the synthesis of the most promising candidates.

4 Phenyl 4 Pentenoic Acid As a Key Intermediate and Building Block in Complex Organic Synthesis

Strategic Incorporation of 4-Phenyl-4-pentenoic Acid into Natural Product Synthesis

While direct applications of this compound in the total synthesis of natural products are not extensively documented, its structural motifs are present in various biologically active molecules. The inherent functionality of this compound makes it an attractive starting material for the synthesis of natural product fragments and analogs. The carboxylic acid can be readily converted into esters, amides, or other functional groups, while the terminal alkene provides a handle for carbon-carbon bond formation, cyclization, or functional group interconversion.

For instance, the core structure of this compound can be envisioned as a precursor to substituted lactones, which are common structural units in many natural products. Intramolecular cyclization reactions, such as halolactonization or acid-catalyzed lactonization, could provide access to γ-lactones bearing a phenyl-substituted methyl group. The stereochemistry of such cyclizations could potentially be controlled through the use of chiral reagents or catalysts, offering a pathway to enantiomerically enriched building blocks for more complex targets.

Development of Novel Organic Scaffolds and Molecular Architectures Utilizing the this compound Core

The unique combination of a carboxylic acid and a terminal alkene in this compound provides a versatile platform for the construction of novel organic scaffolds and complex molecular architectures. The dual functionality allows for a variety of synthetic manipulations, leading to the formation of diverse carbocyclic and heterocyclic systems.

One key transformation is the intramolecular cyclization of this compound and its derivatives. Acid-catalyzed cyclization can lead to the formation of tetralone derivatives through an intramolecular Friedel-Crafts acylation. This reaction proceeds via protonation of the double bond to generate a benzylic carbocation, which is then attacked by the carboxylic acid moiety. The resulting bicyclic intermediate can then rearrange to the more stable tetralone scaffold.

Furthermore, the double bond in this compound can participate in various cycloaddition reactions. For example, a Diels-Alder reaction with a suitable diene could furnish a cyclohexene (B86901) ring fused to a phenyl-substituted carbon center. Subsequent modifications of the carboxylic acid and the newly formed ring system could then lead to a wide range of complex polycyclic structures.

The development of these novel scaffolds from this compound opens up new avenues for the exploration of chemical space and the discovery of molecules with unique properties and potential applications in medicinal chemistry and materials science.

Applications in Polymer Chemistry: Synthesis of Specialized Monomers and Macromolecules from this compound Derivatives

The presence of both a polymerizable alkene and a functionalizable carboxylic acid makes this compound an intriguing monomer for the synthesis of specialized polymers and macromolecules. The vinyl group can undergo polymerization via various mechanisms, including free radical, cationic, and coordination polymerization, to form a polystyrene-type backbone. The pendant carboxylic acid group then provides a site for post-polymerization modification, allowing for the introduction of a wide range of functional groups and the tuning of the polymer's properties.

For example, this compound can be polymerized to yield a poly(this compound). The resulting polymer possesses a hydrophobic polystyrene backbone and hydrophilic carboxylic acid side chains, giving it amphiphilic character. This property could be exploited in applications such as drug delivery, where the polymer could self-assemble into micelles or nanoparticles to encapsulate hydrophobic drugs.

Furthermore, the carboxylic acid groups can be modified to introduce other functionalities. For instance, reaction with an amino-containing molecule would lead to the formation of an amide, which could introduce hydrogen bonding capabilities and alter the polymer's solubility and thermal properties. Esterification with different alcohols could be used to control the polymer's glass transition temperature and mechanical properties.

The versatility of this compound as a monomer allows for the design and synthesis of a wide range of functional polymers with tailored properties for specific applications in areas such as coatings, adhesives, and biomedical materials.

| Polymerization Method | Resulting Polymer | Potential Applications |

| Free Radical Polymerization | Poly(this compound) | Dispersants, Emulsifiers, Drug Delivery |

| Cationic Polymerization | Poly(this compound) | Adhesives, Coatings |

| Post-polymerization Modification | Functionalized Polystyrenes | Biomaterials, Sensors, Catalysis |

Chemo- and Regioselective Transformations of this compound within Multi-Step Synthetic Sequences

The presence of two distinct functional groups in this compound necessitates the use of chemo- and regioselective transformations in multi-step synthetic sequences to achieve desired molecular targets. The ability to selectively react one functional group while leaving the other intact is crucial for the efficient construction of complex molecules.

Chemoselective Transformations:

The carboxylic acid and the double bond exhibit different reactivities, which can be exploited for chemoselective reactions. For example, the carboxylic acid can be selectively reduced to the corresponding alcohol using reagents like borane-tetrahydrofuran (B86392) complex (BH3-THF) without affecting the double bond. Conversely, the double bond can be selectively hydrogenated using catalysts like palladium on carbon (Pd/C) under mild conditions, leaving the carboxylic acid untouched.

Regioselective Transformations:

The terminal double bond in this compound allows for regioselective addition reactions. For instance, hydroboration-oxidation proceeds in an anti-Markovnikov fashion to yield the corresponding primary alcohol at the terminal carbon. In contrast, acid-catalyzed hydration or oxymercuration-demercuration would follow Markovnikov's rule to produce the tertiary alcohol at the benzylic position.

The ability to control the chemo- and regioselectivity of reactions involving this compound is paramount for its effective use as a building block in multi-step synthesis. These selective transformations enable the precise installation of functional groups and the construction of complex molecular architectures with a high degree of control.

| Transformation | Reagent/Catalyst | Product | Selectivity |

| Reduction of Carboxylic Acid | BH3-THF | 4-Phenyl-4-penten-1-ol | Chemoselective |

| Hydrogenation of Double Bond | H2, Pd/C | 4-Phenylpentanoic acid | Chemoselective |

| Hydroboration-Oxidation | 1. BH3-THF; 2. H2O2, NaOH | 5-Hydroxy-4-phenylpentanoic acid | Regioselective (anti-Markovnikov) |

| Oxymercuration-Demercuration | 1. Hg(OAc)2, H2O; 2. NaBH4 | 4-Hydroxy-4-phenylpentanoic acid | Regioselective (Markovnikov) |

Emerging Research Frontiers and Future Directions in 4 Phenyl 4 Pentenoic Acid Chemistry

Exploration of Bio-inspired and Enzyme-Catalyzed Synthesis Routes for 4-Phenyl-4-pentenoic Acid

The principles of green chemistry have increasingly guided the development of synthetic routes that are both efficient and environmentally benign. In this context, bio-inspired and enzyme-catalyzed methods offer powerful alternatives to traditional organic synthesis. For a molecule like this compound, several biocatalytic approaches could be envisioned for its sustainable production.

One promising avenue lies in the use of dehydratases. For instance, enzymes such as linalool (B1675412) dehydratase have demonstrated the ability to form olefins with controlled stereochemistry. acs.org A bio-inspired strategy for this compound could, therefore, involve the enzymatic dehydration of a precursor molecule, such as 4-hydroxy-4-phenylpentanoic acid. This approach could potentially offer a high degree of stereoselectivity in the formation of the double bond.

Another bio-catalytic strategy could involve the use of carboxylic acid reductases (CARs). These enzymes have been shown to reduce a variety of aromatic and aliphatic carboxylic acids to their corresponding aldehydes. nih.gov A chemo-enzymatic route could be designed where a suitable phenyl-substituted dicarboxylic acid is selectively reduced by a CAR to an aldehyde, which is then converted to the pentenoic acid structure via a subsequent Wittig-type reaction. nih.gov

| Enzyme Class | Potential Precursor | Transformation | Potential Advantages |

|---|---|---|---|

| Dehydratase | 4-hydroxy-4-phenylpentanoic acid | Dehydration | High stereoselectivity, mild reaction conditions. |

| Carboxylic Acid Reductase (CAR) | Phenyl-substituted dicarboxylic acid | Selective reduction to aldehyde | Enables chemo-enzymatic synthesis from different starting materials. |

| P450 Monooxygenase | 5-phenylpentanoic acid | Desaturation | Direct introduction of the double bond. |

Unexplored Reactivity Pathways and Stereoselective Transformations of this compound

The bifunctional nature of this compound, possessing both a reactive double bond and a carboxylic acid, opens up a plethora of possibilities for novel chemical transformations. A key area for future exploration is the development of stereoselective reactions that can introduce chirality into the molecule in a controlled manner.

The allylic position of this compound is a prime target for stereoselective functionalization. The principles of allylic 1,3-strain can be a controlling factor in such transformations, guiding the stereochemical outcome of reactions. researchgate.net For example, transition-metal-catalyzed asymmetric allylic substitution reactions could be employed to introduce a variety of substituents at the allylic carbon with high enantioselectivity. researchgate.net Other potential stereoselective transformations include Sharpless asymmetric dihydroxylation or epoxidation of the double bond, leading to chiral diols and epoxides, respectively.

The carboxylic acid moiety, while generally less reactive towards nucleophilic acyl substitution than derivatives like acid chlorides or anhydrides, can be activated to participate in a range of reactions. libretexts.orgkhanacademy.org Its lower reactivity can also be advantageous for achieving chemoselectivity, allowing for transformations at the double bond while leaving the carboxylic acid intact. The reaction of the carboxylic acid with isonitriles, for example, could lead to the formation of various amide derivatives. nih.govnih.gov

| Reaction Type | Potential Reagents/Catalysts | Expected Chiral Product |

|---|---|---|

| Asymmetric Allylic Alkylation | Palladium catalyst with chiral ligand | Allylically substituted chiral carboxylic acid |

| Asymmetric Dihydroxylation | Osmium tetroxide with chiral ligand | Chiral diol |

| Asymmetric Epoxidation | Titanium isopropoxide with chiral tartrate | Chiral epoxide |

| Asymmetric Amination | Iridium complex with chiral ligand | Chiral allylic amine |

Integration of Machine Learning and Artificial Intelligence for Predictive Chemistry and Retrosynthesis Design

Furthermore, machine learning models can be used to predict the reactivity of this compound in various chemical transformations. By inputting the structure of the molecule and the reaction conditions, these models can forecast the likely products and their yields. This predictive power can be invaluable for optimizing reaction conditions and exploring new reactivity pathways without the need for extensive trial-and-error experimentation. emerj.comdoaj.org

| AI Tool/Method | Application | Potential Output/Benefit |

|---|---|---|

| Retrosynthesis Software | Synthetic route design | Novel and optimized synthetic pathways from simple precursors. |

| Machine Learning Models | Reaction outcome prediction | Prediction of major products and yields for unexplored reactions. |

| Automated Reaction Optimization | Process development | Identification of optimal reaction conditions (temperature, solvent, catalyst). |

Potential for this compound Derivatives in Advanced Materials Science and Engineering

The unique molecular structure of this compound makes it an attractive building block for the synthesis of advanced materials. The presence of a polymerizable styrenyl group and a functionalizable carboxylic acid opens up a wide range of possibilities for creating novel polymers with tailored properties. wikipedia.org

The vinyl group of this compound can undergo radical polymerization, similar to styrene (B11656), to produce polystyrene-like materials. acs.org The pendant carboxylic acid groups along the polymer chain would introduce functionality, which could be used to modify the polymer's properties, such as its solubility, adhesion, or ability to chelate metal ions. Copolymers of this compound with other monomers, such as styrene or acrylates, could also be synthesized to fine-tune the properties of the resulting material. greenchemicals.eu

Furthermore, the carboxylic acid group can be used to form polyesters or polyamides. For instance, condensation polymerization of this compound with a diol could lead to unsaturated polyesters. mdpi.com The phenyl groups in the polymer backbone could enhance the thermal stability and mechanical properties of the material. Phenyl-substituted dienes have been shown to improve the properties of synthetic rubbers, suggesting that derivatives of this compound could find similar applications. mdpi.com

| Type of Derivative/Polymer | Polymerization/Modification Method | Potential Properties and Applications |

|---|---|---|

| Homopolymer | Radical polymerization | Functionalized polystyrene with tunable properties. |

| Copolymer | Copolymerization with styrene/acrylates | Materials with tailored mechanical and thermal properties. |

| Unsaturated Polyester | Condensation polymerization with diols | Thermosetting resins, composites. |

| Functionalized Rubber | Incorporation into synthetic rubber backbone | Enhanced thermal and mechanical stability of elastomers. |

Q & A

Q. What are standard synthetic protocols for bromolactonization of 4-phenyl-4-pentenoic acid, and how are yields optimized?

Bromolactonization typically employs N-bromosuccinimide (NBS) or benzotetramisole (BTCT) as catalysts. Key parameters include solvent choice (e.g., dichloromethane), temperature (−78°C to room temperature), and oxidants like benzoyl peroxide (BPO). For example, BTCT-mediated reactions achieve >96% yield in 30 seconds under optimized conditions . Yield optimization focuses on balancing reaction time and catalyst loading (5–10 mol%) while avoiding side reactions like over-oxidation .

Q. How is enantioselectivity measured and reported in halolactonization reactions involving this compound?

Enantioselectivity is quantified via chiral HPLC or polarimetry, with results expressed as enantiomeric excess (%ee). For instance, this compound derivatives with para-methoxy substituents achieve 82% ee in bromolactonization, while electron-withdrawing groups (e.g., fluoro) yield lower selectivity (43–66% ee) . Absolute stereochemistry is confirmed by X-ray crystallography (e.g., structure of 4-fluorophenyl-γ-lactone) .

Q. What analytical techniques are critical for characterizing reaction intermediates and products?

Nuclear magnetic resonance (NMR) spectroscopy monitors regioselectivity and stereochemical outcomes (e.g., syn vs. anti addition) . Isotopic labeling (e.g., deuterated solvents) and derivative studies (e.g., esterification) help distinguish stepwise vs. concerted mechanisms . High-resolution mass spectrometry (HRMS) and X-ray diffraction validate product structures .

Advanced Research Questions

Q. How do electronic effects of aromatic substituents influence enantioselectivity in bromolactonization?

Electron-donating groups (e.g., methyl, methoxy) at the para position enhance enantioselectivity (up to 82% ee) by stabilizing transition states through resonance or inductive effects. Conversely, electron-withdrawing groups (fluoro, chloro) reduce selectivity due to destabilized intermediates, as observed in substrates 1d–f (43–66% ee) . Computational modeling (DFT) is recommended to map electronic effects on transition-state geometries.

Q. What mechanistic insights explain contradictory stereochemical outcomes (syn vs. anti addition) in halolactonization?

Syn addition dominates in (DHQD)₂PHAL-catalyzed chlorolactonization, attributed to a stepwise mechanism involving a chloronium ion intermediate . In contrast, iodine(III)-mediated lactonization (e.g., using DIB) proceeds via electrophilic attack followed by phenyl migration, yielding rearranged products . Discrepancies arise from catalyst-controlled vs. substrate-controlled pathways, necessitating kinetic isotope effect (KIE) studies to resolve .

Q. How can conflicting data on catalyst performance in enantioselective reactions be reconciled?

For example, thiophene dicarboxylate catalysts (e.g., cat 1) show no enantioselectivity in bromolactonization , while (DHQD)₂PHAL achieves moderate selectivity . Contradictions stem from differences in catalyst rigidity and halogen-binding affinity. Systematic screening of C2-symmetric chiral catalysts (e.g., sulfur-based vs. cinchona alkaloids) is advised, coupled with crystallographic analysis of catalyst-substrate complexes .

Q. What strategies address low enantioselectivity in substrates with bulky or biphenyl groups?

Biphenyl-substituted this compound (1g) yields bromolactone 2g with only 27% ee, likely due to steric hindrance impeding catalyst-substrate alignment . Solutions include:

- Using bulky counterions (e.g., BARF) to modulate catalyst accessibility.

- Employing dynamic kinetic resolution (DKR) to favor one enantiomer during lactone closure .

Methodological Recommendations

- Experimental Design : Prioritize substrate scope studies with systematic variation of substituents (e.g., para vs. meta substitution) to isolate electronic vs. steric effects .

- Data Contradiction Analysis : Cross-validate mechanistic hypotheses using isotopic labeling (e.g., ¹³C-labeled alkenes) and in situ spectroscopy (e.g., Raman) .

- Catalyst Optimization : Leverage combinatorial libraries of chiral catalysts and machine learning-guided screening to identify high-performance candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.